molecular formula C13H11N3O B11176199 2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine

2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B11176199
M. Wt: 225.25 g/mol
InChI Key: BVBCGVHIJJGFCW-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine ring with a furan ring, a phenyl group at the 6-position, and a methyl group at the 2-position.

Preparation Methods

The synthesis of 2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate, followed by alkylation with benzyl chloride . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted furo[2,3-d]pyrimidines.

Scientific Research Applications

2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can exert antitumor and antimicrobial effects.

Comparison with Similar Compounds

2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit a distinct range of biological activities.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11N3O/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16)

InChI Key

BVBCGVHIJJGFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=C(OC2=N1)C3=CC=CC=C3)N

Origin of Product

United States

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